6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one CAS 881189-75-9 properties
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one CAS 881189-75-9 properties
An In-depth Technical Guide to 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 881189-75-9)
Authored by: Gemini, Senior Application Scientist
Introduction
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated derivative of indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and serving as a versatile intermediate for the synthesis of more complex molecules.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one a compound of considerable interest for researchers and scientists in the field of drug development. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 881189-75-9 | [2] |
| Molecular Formula | C₉H₆ClFO | [2] |
| Molecular Weight | 184.60 g/mol | Calculated |
| Monoisotopic Mass | 184.00912 Da | [2] |
| Appearance | Predicted: White to off-white solid | Inferred from similar indanones |
| Melting Point | Estimated: 95-105 °C | Based on related structures |
| Boiling Point | Estimated: > 300 °C | Based on related structures |
| Solubility | Predicted: Soluble in organic solvents like DCM, EtOAc, and acetone; insoluble in water. | General solubility of indanones |
| Predicted XlogP | 2.4 | [2] |
Synthesis Protocol
The synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one can be achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization. This strategy is a common and effective method for the preparation of indanones.[3][4]
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
Step 1: Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene
This step involves the reaction of 1-chloro-2-fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one.[5]
Experimental Protocol:
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To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add 3-chloropropionyl chloride (1.1 equivalents).
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After stirring for 15 minutes, add a solution of 1-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
The intermediate from Step 1 undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to form the final product. This is typically promoted by a strong acid.[3]
Experimental Protocol:
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The crude 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one is added slowly to concentrated sulfuric acid at room temperature.
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The mixture is heated to 80-100 °C and stirred for 2-4 hours until the reaction is complete (monitored by TLC).
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The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.
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The resulting precipitate is collected by filtration, washed with water until neutral, and then dried.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
Spectral Analysis (Predicted)
As experimental spectra are not publicly available, the following are predicted interpretations based on the compound's structure and data from similar molecules.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR chemical shifts for key protons.
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Aromatic Protons (H-4 and H-7): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the 7-position (H-7) will likely be downfield due to the deshielding effect of the carbonyl group. The proton at the 4-position (H-4) will also appear as a doublet, with its chemical shift influenced by the adjacent fluorine atom.
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Methylene Protons (H-2 and H-3): Two triplets are expected for the two methylene groups in the five-membered ring. The protons at the 2-position (H-2), adjacent to the carbonyl group, will be deshielded and appear further downfield (around δ 3.1 ppm) compared to the protons at the 3-position (H-3) (around δ 2.7 ppm).
Predicted ¹³C NMR Spectrum
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Carbonyl Carbon (C-1): A singlet is expected around δ 195-205 ppm.
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Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 120-160 ppm). The carbons attached to fluorine (C-5) and chlorine (C-6) will show characteristic splitting patterns and chemical shifts. The carbon-fluorine coupling (J_CF) will be significant.
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Methylene Carbons (C-2 and C-3): Two signals are expected for the aliphatic carbons, with C-2 (adjacent to the carbonyl) appearing more downfield (around δ 35-40 ppm) than C-3 (around δ 25-30 ppm).
Predicted IR Spectrum
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ characteristic of an α,β-unsaturated ketone within a five-membered ring.
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C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Medium bands are expected in the 2850-3000 cm⁻¹ region.
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C=C Stretch (Aromatic): Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
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C-F and C-Cl Stretches: Absorptions for these bonds will be present in the fingerprint region (below 1400 cm⁻¹).
Predicted Mass Spectrum
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184 and an M+2 peak at m/z = 186 with a relative intensity of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
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Fragmentation: Common fragmentation patterns for indanones would involve the loss of CO (m/z = 156) and subsequent fragmentation of the aromatic ring.
Potential Applications in Drug Discovery
Substituted indanones are valuable scaffolds in medicinal chemistry due to their wide range of biological activities.[6] The presence of chloro and fluoro substituents on the aromatic ring of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one makes it an attractive starting material for the synthesis of novel drug candidates. Halogenation can enhance membrane permeability, block metabolic degradation, and improve binding affinity to target proteins.[7] This compound could serve as a key intermediate in the development of inhibitors for various enzymes or antagonists for receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Workflow for a Medicinal Chemistry Application
Caption: A typical workflow for utilizing the title compound in drug discovery.
Safety and Handling
Specific safety data for 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is not available. However, based on related indanones and general laboratory safety principles, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a promising building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like the Friedel-Crafts reaction. While experimental data is currently limited, its predicted properties suggest it is a stable, solid compound that can be handled with standard laboratory procedures. The strategic placement of halogen atoms on the indanone core provides a valuable starting point for the synthesis of diverse libraries of compounds for biological screening, potentially leading to the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 6-chloro-5-fluoro-2,3-dihydro-1h-inden-1-one (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
- 3. FR2788764A1 - Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid - Google Patents [patents.google.com]
- 4. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 7. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
